1-ethyl-2-(4-fluorophenyl)-1H-1,3-benzodiazole
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Overview
Description
1-ethyl-2-(4-fluorophenyl)-1H-1,3-benzodiazole, also known as Ro 15-1788, is a benzodiazepine antagonist that has been used in scientific research for its ability to block the effects of benzodiazepines on the GABA-A receptor.
Scientific Research Applications
Pharmacological Research
1-ethyl-2-(4-fluorophenyl)-1H-1,3-benzodiazole has been extensively studied for its potential pharmacological properties. Benzodiazoles are known for their diverse biological activities, including anxiolytic, anticonvulsant, and sedative effects. This compound, with its specific structural modifications, is being investigated for its potential to interact with central nervous system receptors, possibly offering new therapeutic avenues for neurological disorders .
Cancer Research
The fluorophenyl group in this compound makes it a candidate for anticancer research. Fluorinated compounds often exhibit enhanced biological activity and metabolic stability. Researchers are exploring this compound’s ability to inhibit cancer cell proliferation and induce apoptosis, particularly in resistant cancer cell lines .
Antimicrobial Studies
Benzodiazole derivatives, including this compound, are being evaluated for their antimicrobial properties. The compound’s structure allows it to interact with microbial enzymes and proteins, potentially leading to the development of new antibiotics or antifungal agents. Studies have shown promising results against various bacterial and fungal strains .
Synthetic Chemistry
In synthetic chemistry, this compound serves as a valuable intermediate for the synthesis of more complex molecules. Its reactivity and stability make it a useful building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Researchers are developing new synthetic routes and methodologies to efficiently produce this compound and its derivatives.
These applications highlight the versatility and potential of this compound in various fields of scientific research. If you have any specific area you’d like to explore further, feel free to let me know!
Pyrrolidine in Drug Discovery A Review on Medicinally Important Heterocyclic Compounds EMBL-EBI : Pyrrolidine in Drug Discovery : A Review on Medicinally Important Heterocyclic Compounds : EMBL-EBI
Mechanism of Action
Target of Action
Benzodiazole compounds often interact with various proteins and enzymes in the body .
Mode of Action
The mode of action of 1-ethyl-2-(4-fluorophenyl)-1H-1,3-benzodiazole involves interactions with its targets, leading to changes in their function
Biochemical Pathways
It’s known that benzodiazole compounds can influence various biochemical pathways depending on their specific targets .
Result of Action
The effects would depend on the specific targets and pathways influenced by the compound .
properties
IUPAC Name |
1-ethyl-2-(4-fluorophenyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2/c1-2-18-14-6-4-3-5-13(14)17-15(18)11-7-9-12(16)10-8-11/h3-10H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRUYSDIWTUTJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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